molecular formula C8H13O3PS B8750855 2-Diethylphosphonothiophene CAS No. 13640-95-4

2-Diethylphosphonothiophene

Cat. No. B8750855
M. Wt: 220.23 g/mol
InChI Key: LQEHOELXZUEVPK-UHFFFAOYSA-N
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Patent
US06110903

Procedure details

A solution of 1.0 mmol 2-thienyl lithium in THF was treated with 1.0 mmol diethyl chlorophosphate at -78° C. for 1 h. Extraction and chromatography gave diethyl 2-thiophenephosphonate as a clear oil.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[Li].[P:7](Cl)([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])=[O:8]>C1COCC1>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[P:7]([O:12][CH2:13][CH3:14])(=[O:8])[O:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
S1C(=CC=C1)[Li]
Name
Quantity
1 mmol
Type
reactant
Smiles
P(=O)(OCC)(OCC)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction and chromatography

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)P(OCC)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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